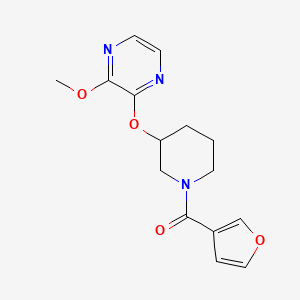

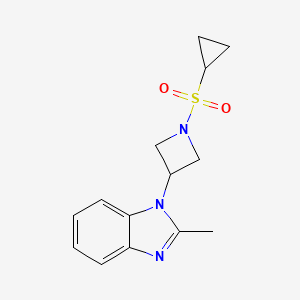

Furan-3-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves the addition of hydrated derivatives, leading to the formation of ether or ester bonds. Some side processes, such as decarboxylation, can also occur .Molecular Structure Analysis

The molecular structure of this compound includes a furan ring, a methoxypyrazin ring, and a piperidin ring. Theoretical and molecular mechanistic investigations have been conducted on similar compounds .Chemical Reactions Analysis

The chemical reactions involving similar compounds proceed through the addition of hydrated derivatives, leading to the formation of ether or ester bonds. Side processes such as decarboxylation can also occur .Scientific Research Applications

Synthesis of Pyrazolo[5,1‐c]triazines and Pyrazolo[1,5‐a]pyrimidines

A study by Abdelhamid et al. (2012) explored the synthesis of various naphtho[2,1-b]furan-2-yl derivatives, including pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines, from 5-hydroxy-1-naphtho[2,1-b]furan-2-ylpropenone. This synthesis method could be pivotal in generating furan-containing compounds with potential biological activities or material properties A. Abdelhamid, S. A. Shokry, & Sayed M. Tawfiek, (2012).

Bioactive Compounds from Visnaginone

Research by Abdel Hafez et al. (2001) focused on synthesizing various compounds from 5-acetyl-6-hydroxy-4-methoxybenzo[b]furan (visnaginone), leading to the production of chalcones, pyrazoline derivatives, and other bioactive compounds. This work suggests the potential for furan derivatives in medicinal chemistry, highlighting the diversity of reactions and products that can be obtained from furan-containing precursors O. M. Abdel Hafez, K. Ahmed, & E. Haggag, (2001).

Methanol Addition to Dihapto-Coordinated Rhenium Complexes of Furan

Friedman and Harman (2001) investigated the acid-catalyzed methanol addition to dihapto-coordinated rhenium complexes of furan, leading to the synthesis of 2-methoxy-2,3-dihydrofuran complexes. This study provides insight into the reactivity of furan derivatives in coordination chemistry and their potential applications in catalysis or material science L. Friedman & W. Harman, (2001).

Oxidation of 5-Hydroxymethylfurfural to Furan-2,5-dicarboxylic Acid

Dijkman, Groothuis, and Fraaije (2014) demonstrated the enzymatic oxidation of 5-hydroxymethylfurfural (HMF) to furan-2,5-dicarboxylic acid (FDCA), a key biobased platform chemical. This work underscores the potential of furan derivatives in green chemistry and sustainable material production, offering a high-yield, environmentally friendly method for FDCA synthesis W. Dijkman, Daphne E. Groothuis, & M. Fraaije, (2014).

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit significant activity against various cell lines .

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties .

Result of Action

Similar compounds have been shown to have significant effects on various cell lines .

Action Environment

The action of similar compounds has been studied in various environments .

properties

IUPAC Name |

furan-3-yl-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c1-20-13-14(17-6-5-16-13)22-12-3-2-7-18(9-12)15(19)11-4-8-21-10-11/h4-6,8,10,12H,2-3,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTSXOZOAGHANU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-6-bromo-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2419774.png)

![N-(benzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2419775.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2419776.png)

![4-benzyl-1-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2419777.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2419778.png)

![ethyl 4-{5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate](/img/structure/B2419782.png)

![2-furyl-N-[(1-{3-[5-methyl-2-(methylethyl)phenoxy]propyl}benzimidazol-2-yl)met hyl]carboxamide](/img/structure/B2419784.png)

![3-[(2-Chlorophenyl)methyl]-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)